Neopeltolide: A Technical Guide to its Discovery, Isolation, and Biological Activity
Neopeltolide: A Technical Guide to its Discovery, Isolation, and Biological Activity
A Deep-Water Discovery: The Emergence of a Potent Marine Macrolide
Neopeltolide is a marine-derived macrolide natural product first reported in 2007 by Wright et al. It was isolated from a deep-water sponge of the family Neopeltidae, collected off the northern coast of Jamaica at a depth of 442 meters.[1][2] The producing organism was identified as a lithistid sponge, closely related to the genus Daedalopelta.[1][3] This novel compound exhibited significant potential as a therapeutic agent due to its potent cytotoxic and antifungal properties.[1][2][4][5][6][7]
Structurally, neopeltolide is characterized by a 14-membered macrolactone ring which contains a tetrahydropyran subunit.[3][8] The molecule possesses six stereogenic centers and is acylated at the C5 hydroxyl group with a side chain containing an oxazole and a carbamate moiety.[8] The correct structure was definitively confirmed through total synthesis.[9][10]
From Sponge to Pure Compound: The Isolation and Purification of Neopeltolide
The isolation of neopeltolide from the marine sponge involves a multi-step process of extraction and chromatographic purification to yield the pure compound as a colorless oil.[2][4][11]
Experimental Protocol for Isolation and Purification
The following protocol is based on the methods described by Wright et al. (2007).[2][4][11]
1. Extraction:
-
The frozen sponge material is exhaustively extracted with ethanol.
-
The resulting extract is concentrated under reduced pressure.
2. Solvent Partitioning:
-
The concentrated ethanol extract is partitioned between n-butanol and water.
-
The n-butanol phase, containing neopeltolide, is collected.
3. Vacuum-Column Chromatography:
-
The n-butanol partition is subjected to vacuum-column chromatography on a silica gel stationary phase.
-
A step gradient of ethyl acetate in heptane is used for elution. Neopeltolide enriches in a specific fraction.
4. High-Performance Liquid Chromatography (HPLC):
-
The enriched fraction from the silica gel column is further purified by reversed-phase HPLC.
-
This final purification step yields pure neopeltolide.
Biological Activity and Mechanism of Action
Neopeltolide demonstrates potent biological activity, primarily as a cytotoxic agent against various cancer cell lines and as an antifungal agent.[1][2][4][5][6][7]
Cytotoxic Activity
Neopeltolide is a powerful inhibitor of tumor cell proliferation in vitro, with IC50 values in the low nanomolar to sub-nanomolar range.[2][4][5][6][7][12][13]
| Cell Line | Description | IC50 (nM) |
| A549 | Human Lung Adenocarcinoma | 1.17 - 1.2 |
| NCI/ADR-RES | Human Ovarian Sarcoma | 5.1 |
| P388 | Murine Leukemia | 0.56 |
| MCF-7 | Human Breast Cancer | Potent |
| HCT-116 | Human Colorectal Carcinoma | Potent |
| PANC-1 | Human Pancreatic Carcinoma | Potent |
| DLD-1 | Human Colorectal Adenocarcinoma | Potent |
| Data compiled from Wright et al., 2007, and Cui et al., 2012.[1][4] |
Antifungal Activity
Neopeltolide also exhibits strong antifungal properties, particularly against the pathogenic yeast Candida albicans.[1][2][4][5][6][7]
| Fungal Species | Assay Type | Result |
| Candida albicans | Disk Diffusion (25 µ g/disk ) | 17 mm inhibition zone |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | 0.625 µg/mL |
| Data from Wright et al., 2007.[1][4] |
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
The primary molecular target of neopeltolide has been identified as the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][14][15][16] By inhibiting this complex, neopeltolide disrupts the synthesis of ATP, leading to cellular energy depletion and ultimately cell death.[1][14][15][16] Molecular modeling studies suggest that neopeltolide acts as a Qo site inhibitor of the bc1 complex.[14][16] This mechanism of action is a promising avenue for the development of novel antifungal and anticancer drugs.[15][17][18]
Effect on the Cell Cycle
In addition to its direct impact on mitochondrial respiration, neopeltolide has been observed to cause a block in the G1 phase of the cell cycle in cancer cells.[2][4][7][11] This cytostatic effect may contribute to its overall anti-proliferative activity.
Key Experimental Methodologies
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
1. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
Cells are treated with various concentrations of neopeltolide and incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Incubation:
-
The culture medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming purple formazan crystals.
4. Solubilization and Absorbance Reading:
-
A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.
-
The IC50 value is calculated from the dose-response curve.
Antifungal Susceptibility Testing (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.
1. Inoculum Preparation:
-
A standardized suspension of Candida albicans is prepared.
2. Serial Dilution:
-
Neopeltolide is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
3. Inoculation and Incubation:
-
The fungal inoculum is added to each well.
-
The plate is incubated under conditions suitable for fungal growth.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of neopeltolide that visibly inhibits fungal growth.
Cell Cycle Analysis by Flow Cytometry
1. Cell Treatment and Harvesting:
-
Cells are treated with neopeltolide for a specified time.
-
Both adherent and suspension cells are harvested.
2. Fixation and Permeabilization:
-
Cells are fixed (e.g., with ethanol) to preserve their cellular structure and DNA content.
-
The cell membrane is permeabilized to allow the entry of a fluorescent DNA-binding dye.
3. DNA Staining:
-
Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). RNase treatment is often included to prevent staining of RNA.
4. Flow Cytometry Analysis:
-
The fluorescence intensity of individual cells is measured as they pass through the laser of a flow cytometer.
-
The DNA content is proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The discovery of neopeltolide from a deep-water marine sponge has unveiled a potent natural product with significant cytotoxic and antifungal activities. Its unique mechanism of action, targeting the mitochondrial cytochrome bc1 complex, makes it a valuable lead compound for the development of new therapeutics. The detailed understanding of its isolation, biological activity, and experimental evaluation provides a solid foundation for further research and drug development efforts in the fields of oncology and infectious diseases.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Total Synthesis and Structure-Activity Investigation of the Marine Natural Product Neopeltolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on Inhibition of Respiratory Cytochrome bc 1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Neopeltolide, a macrolide from a lithistid sponge of the family Neopeltidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 11. digitalcommons.fau.edu [digitalcommons.fau.edu]
- 12. broadpharm.com [broadpharm.com]
- 13. Enantioselective total synthesis of macrolide (+)-neopeltolide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. biocompare.com [biocompare.com]
- 16. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
